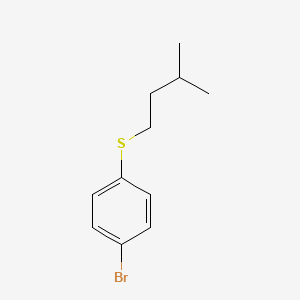

1-Bromo-4-isopentylthiobenzene

説明

1-Bromo-4-isopentylthiobenzene is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzene derivatives, which can offer insights into the chemical behavior and properties that might be expected from 1-Bromo-4-isopentylthiobenzene. Brominated benzenes are a class of aromatic compounds that have one or more bromine atoms attached to the benzene ring. These compounds are often used as intermediates in the synthesis of other chemicals, including pharmaceuticals, dyes, and materials for organic electronics .

Synthesis Analysis

The synthesis

科学的研究の応用

Synthesis and Characterization

Research on bromobenzene derivatives often focuses on their synthesis and characterization due to their importance as intermediates in the production of medicinal agents, dyes, and organic materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene showcases methodologies applicable to synthesizing bromobenzene derivatives, emphasizing high yields and purity, characterized by IR and NMR spectrometry (Jiaming Xuan et al., 2010).

Application in Organic Transformations

Bromobenzene derivatives are pivotal in various organic transformations, serving as precursors for creating complex molecular structures. Efficient methods offering access to synthetically valuable dibromobenzenes underline the role of these compounds in reactions based on intermediate formation of benzynes, highlighting their utility in organic synthesis (V. Diemer et al., 2011).

Role in Polymer Solar Cells

Research on the addition of bromobenzene derivatives to polymer solar cells' active layers, such as the study on 4-bromo-2-fluoromethoxybenzene, illustrates the potential for these compounds to improve the electron transfer process, enhancing the efficiency of solar cells. This research demonstrates the broader applicability of bromobenzene derivatives in materials science and renewable energy technologies (G. Fu et al., 2015).

Medicinal Chemistry and Drug Design

Bromobenzene derivatives serve as key intermediates in the synthesis of biologically active compounds. Studies on their conversion into carbothioamide intermediates, for example, highlight their importance in developing pharmaceuticals and the versatility of bromobenzene derivatives in drug synthesis (Qinqin Wang et al., 2016).

特性

IUPAC Name |

1-bromo-4-(3-methylbutylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXDMPDHXQXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501204 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isopentylthiobenzene | |

CAS RN |

76542-20-6 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

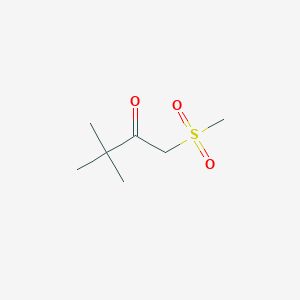

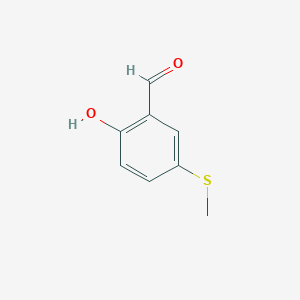

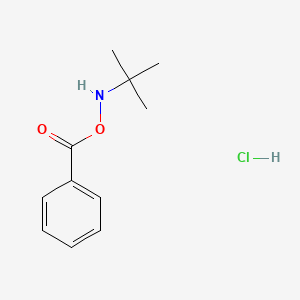

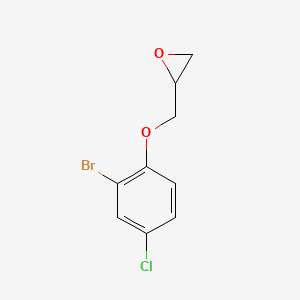

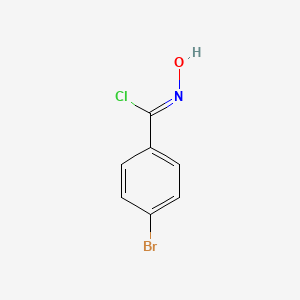

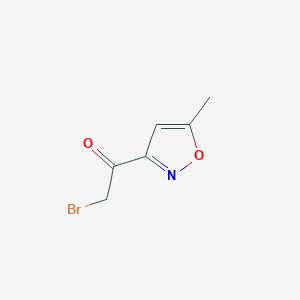

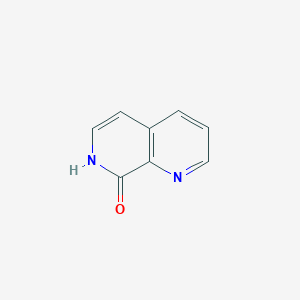

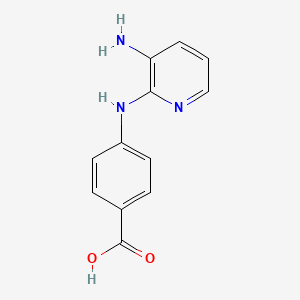

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。